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Compound of Interest

Compound Name:
1-Methyltetrahydropyrimidin-

2(1H)-one

Cat. No.: B050769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization,

and biological evaluation of 1-Methyltetrahydropyrimidin-2(1H)-one derivatives. Detailed

protocols for key experiments are included to facilitate the replication and further investigation

of these compounds, which have shown significant potential as modulators of L-type calcium

channels and inhibitors of the mitotic kinesin Eg5.

Synthetic Protocols
The primary route for the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one derivatives is

the Biginelli reaction, a one-pot three-component condensation.

General Protocol for the Synthesis of 1-
Methyltetrahydropyrimidin-2(1H)-one Derivatives
This protocol outlines the acid-catalyzed Biginelli condensation using N-methylurea.

Materials:

Aromatic aldehyde (1.0 eq)
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β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

N-methylurea (1.2 eq)

Ethanol (solvent)

Concentrated Hydrochloric Acid (catalyst)

Ice-cold water

Ethanol (for recrystallization)

Procedure:

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the β-ketoester (1.0 eq)

in ethanol.

Add N-methylurea (1.2 eq) to the mixture.

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into ice-cold water with constant stirring.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water and then a small amount of cold ethanol.

Recrystallize the crude product from ethanol to obtain the pure 1-
Methyltetrahydropyrimidin-2(1H)-one derivative.

Characterization of Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic

and spectrometric techniques.
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Spectroscopic and Spectrometric Analysis
Technique Information Obtained Typical Spectral Features

Infrared (IR) Spectroscopy
Identification of functional

groups.

C=O stretch (pyrimidine ring):

~1650-1680 cm⁻¹N-H stretch

(if present): ~3200-3400

cm⁻¹C-N stretch: ~1200-1350

cm⁻¹

Nuclear Magnetic Resonance

(¹H NMR) Spectroscopy

Elucidation of the proton

framework of the molecule.

N-CH₃ singlet: ~3.0-3.5

ppmC4-H doublet: ~5.0-5.5

ppmAromatic protons: ~7.0-8.0

ppm

Nuclear Magnetic Resonance

(¹³C NMR) Spectroscopy

Identification of the carbon

skeleton.

C=O (pyrimidine ring): ~150-

155 ppmN-CH₃: ~30-35

ppmC4: ~50-60 ppm

Mass Spectrometry (MS)

Determination of molecular

weight and fragmentation

patterns.

Molecular ion peak [M]⁺ or

protonated molecular ion peak

[M+H]⁺ corresponding to the

calculated molecular weight.

Biological Activity and Assay Protocols
1-Methyltetrahydropyrimidin-2(1H)-one derivatives have shown promise as L-type calcium

channel blockers and inhibitors of the mitotic kinesin Eg5.

L-Type Calcium Channel Blocking Activity
These derivatives are investigated for their ability to inhibit the influx of Ca²⁺ through L-type

calcium channels, a mechanism relevant for the treatment of hypertension.[1]

This high-throughput method measures the inhibition of calcium influx in a cell-based assay.[2]

Materials:

HEK293 cells stably expressing the human L-type calcium channel (CaV1.2).
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Culture medium (e.g., DMEM with 10% FBS).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Hanks' Balanced Salt Solution (HBSS).

Potassium chloride (KCl) solution (for depolarization).

Test compounds (1-Methyltetrahydropyrimidin-2(1H)-one derivatives).

Reference standard (e.g., Nifedipine).

96-well black-walled, clear-bottom plates.

Fluorescence plate reader.

Procedure:

Cell Plating: Seed the HEK293-CaV1.2 cells into 96-well plates and culture until they form a

confluent monolayer.

Dye Loading: Remove the culture medium and wash the cells with HBSS. Load the cells with

Fluo-4 AM in HBSS for 60 minutes at 37°C.

Compound Addition: Wash the cells to remove excess dye. Add HBSS containing various

concentrations of the test compounds or reference standard to the wells. Incubate for 20

minutes at room temperature.

Baseline Fluorescence Reading: Measure the baseline fluorescence intensity (Excitation:

494 nm, Emission: 516 nm) using a fluorescence plate reader.

Depolarization: Add a high-concentration KCl solution to all wells to depolarize the cell

membranes and open the L-type calcium channels.

Post-Depolarization Fluorescence Reading: Immediately measure the fluorescence intensity

again.
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Data Analysis: Calculate the percentage of inhibition of the calcium influx for each compound

concentration compared to the control (vehicle-treated) wells. Determine the IC₅₀ value by

plotting the percent inhibition against the log of the compound concentration.

Kinesin Eg5 Inhibition
Derivatives are evaluated for their ability to inhibit the ATPase activity of Eg5, a motor protein

essential for the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest

and apoptosis in cancer cells.[3][4]

This assay measures the phosphate produced from ATP hydrolysis by Eg5.

Materials:

Recombinant human Eg5 motor domain.

Microtubules (polymerized from tubulin).

ATPase assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

ATP.

Malachite green phosphate detection reagent.

Test compounds (1-Methyltetrahydropyrimidin-2(1H)-one derivatives).

Reference inhibitor (e.g., Monastrol).

96-well plates.

Microplate reader.

Procedure:

Reaction Setup: In a 96-well plate, add the ATPase assay buffer, microtubules, and various

concentrations of the test compounds or reference inhibitor.

Enzyme Addition: Add the Eg5 motor domain to each well to initiate the pre-incubation.

Incubate for 10 minutes at room temperature.
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Initiate Reaction: Add ATP to all wells to start the ATPase reaction. Incubate for 30 minutes at

37°C.

Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green

reagent. This reagent will form a colored complex with the inorganic phosphate released

during the reaction.

Absorbance Measurement: Measure the absorbance at a wavelength of 650 nm using a

microplate reader.

Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate

the amount of phosphate produced in each well. Determine the percentage of inhibition of

Eg5 ATPase activity for each compound concentration and calculate the IC₅₀ value.

Data Presentation
Biological Activity Data
The following table summarizes the inhibitory activities of representative 1-
Methyltetrahydropyrimidin-2(1H)-one derivatives against L-type calcium channels and

kinesin Eg5.

Compound ID
L-Type Calcium
Channel IC₅₀ (µM)

Kinesin Eg5
ATPase IC₅₀ (µM)

Reference

Derivative A 5.2 12.5 Fictional Data

Derivative B 2.8 8.9 Fictional Data

Derivative C 10.1 25.3 Fictional Data

Nifedipine 0.01 - [5]

Monastrol - 14 [6]

Note: The data in this table is illustrative. Actual values should be determined experimentally.
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Caption: L-Type Calcium Channel Blockade Pathway.

Kinesin Eg5 Inhibition and Mitotic Arrest Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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